molecular formula C20H12Br2ClNO2 B2373599 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 330465-92-4

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2373599
CAS No.: 330465-92-4
M. Wt: 493.58
InChI Key: XERIEPQUKTUHDA-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a central benzamide scaffold substituted with bromine and chlorobenzoyl groups. Its molecular formula is C₂₀H₁₂Br₂ClNO₂, with a molecular weight of 487.58 g/mol (exact mass: 446.9428) . The structure features two bromine atoms (at positions 2 and 4 of the benzamide and phenyl rings) and a 2-chlorobenzoyl group, which influence its electronic properties and steric interactions.

Properties

IUPAC Name

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2ClNO2/c21-12-9-10-18(24-20(26)13-5-1-3-7-16(13)22)15(11-12)19(25)14-6-2-4-8-17(14)23/h1-11H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERIEPQUKTUHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with bromine and benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Chemical Reactions Analysis

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Benzamides

N-[4-Bromo-2-(2-Chlorobenzoyl)Phenyl]-3-Chlorobenzamide
  • Structure : Differs by a 3-chloro substituent on the benzamide ring instead of 2-bromo.
  • Molecular Weight : 449.13 g/mol .
N-[4-Bromo-2-(2-Chlorobenzoyl)Phenyl]-2-Chlorobenzamide
  • Structure : Substitutes 2-chloro instead of 2-bromo on the benzamide.
  • Molecular Weight : 449.13 g/mol .
  • Impact : The smaller chlorine atom may enhance metabolic stability compared to bromine, as seen in DFT studies showing stronger hydrogen bonding in brominated analogues .
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-Yl]Oxy]Benzamide
  • Structure : Incorporates fluorine and trifluoropropyl groups.
  • Synthesis : Prepared via benzoyl chloride and aniline reactions, yielding 90% efficiency .
  • Impact : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, as observed in DNA gyrase inhibitors .

Substituent Position and Bioactivity

SAR Studies on Benzamide Derivatives
  • Methyl Substitutions : Adding methyl groups to the benzamide ring (e.g., compounds 21–23 in ) resulted in weak DNA gyrase inhibition (IC₅₀ > 100 μM), suggesting bromine/chlorine at specific positions optimizes steric and electronic interactions.
  • Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in hydrophobic pockets, while chlorine offers better metabolic stability .

Heterocyclic and Quinone-Based Analogues

N-(3-Bromo-1,4-Dioxo-1,4-Dihydro-2-Naphthyl)-2-Chloro-N-(2-Chlorobenzoyl)Benzamide
  • Structure: Features a naphthoquinone scaffold instead of a phenyl ring.
  • Impact: The quinone moiety introduces redox activity, altering biological mechanisms compared to purely aromatic systems .
2-Bromo-N-[4-([1,3]Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl]Benzamide
  • Structure : Integrates a thiazolopyridine ring.
  • Impact : The heterocycle enhances π-π stacking and hydrogen bonding, improving target affinity in kinase inhibitors .

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) Crystal System Space Group V (ų) Reference
2-Bromo-N-[4-Bromo-2-(2-Chlorobenzoyl)Phenyl]Benzamide 487.58 Not reported Not reported
4-Bromo-N-(2-Nitrophenyl)Benzamide 321.13 Triclinic P1 1195.1
N-[4-Bromo-2-(2-Chlorobenzoyl)Phenyl]-4-(Dipropylsulfamoyl)Benzamide 577.92
  • Crystallography : Triclinic systems (e.g., P1 in ) are common in brominated benzamides, with packing influenced by halogen interactions. Bromine’s size increases unit cell volume compared to chlorine analogues.

Biological Activity

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features multiple halogen substituents (bromine and chlorine) on its benzene rings, which can significantly influence its reactivity and biological interactions. The molecular formula is C20H12Br2ClNO2C_{20}H_{12}Br_2ClNO_2, indicating a relatively high molecular weight that may affect its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : The compound could bind to specific receptors, modulating their activity and influencing physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colon carcinoma cells, with IC50 values indicating significant potency.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Its structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Anti-inflammatory Effects : There is evidence that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of benzamide compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, particularly HCT-15 colon carcinoma cells. The IC50 values were reported as low as 1.61 µg/mL, indicating strong antitumor potential .
  • Antimicrobial Activity :
    • In a comparative study of various substituted phenylthiazole derivatives, compounds with similar structures demonstrated MIC values ranging from 93.7 to 46.9 μg/mL against resistant bacterial strains. This suggests that this compound could possess comparable antimicrobial efficacy .
  • Mechanistic Insights :
    • Molecular dynamics simulations have shown that compounds with similar structural motifs interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and biological effectiveness .

Data Table: Biological Activity Summary

Activity Type Description IC50/MIC Values
AntitumorCytotoxicity against colon carcinoma (HCT-15)IC50 = 1.61 µg/mL
AntimicrobialActivity against Gram-positive/negative bacteriaMIC = 93.7 - 46.9 μg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot quantified

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between halogen-substituted anilines and benzoyl chlorides. A typical protocol involves reacting 4-bromo-2-(2-chlorobenzoyl)aniline with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere. Optimization includes:

  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Catalyst use : Triethylamine or pyridine as acid scavengers to improve yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns and confirm amide bond formation (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10–11 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • Melting point analysis : Consistency with literature values (e.g., 261–263°C for analogous brominated benzamides) ensures purity .
  • X-ray crystallography : Resolves halogen positioning and dihedral angles between aromatic rings (e.g., NIST-reported InChIKey: KQUDDBZEDXTSPT-UHFFFAOYSA-N) .

Q. What are the dominant physicochemical properties influenced by halogen substituents?

Halogens (Br, Cl) significantly alter:

  • Lipophilicity : Increased logP due to bromine’s hydrophobic nature, enhancing membrane permeability .
  • Electron-withdrawing effects : Chlorine at the benzoyl group stabilizes the amide bond via resonance, reducing hydrolysis susceptibility .
  • Crystal packing : Halogen bonding (e.g., Br···O interactions) affects melting points and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC50_{50} variability) may arise from:

  • Purity issues : Validate via HPLC (>95% purity) and differential scanning calorimetry (DSC) to detect polymorphic forms .
  • Solvent effects : Test activity in multiple solvents (DMSO vs. aqueous buffers) to account for aggregation or solubility limitations .
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm specificity versus off-target interactions .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • DFT calculations : Model electrophilic aromatic substitution sites using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinases or GPCRs), guided by halogen-bonding preferences .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residue interactions .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

Common byproducts include:

  • Di-brominated analogs : Monitor via LC-MS and optimize stoichiometry (limit brominating agents to 1.1 equivalents) .
  • Oxidation products : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) during high-temperature steps .
  • Scale-up strategies : Transition from batch to flow reactors for improved heat/mass transfer, reducing side reactions .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Enzyme assays : Measure IC50_{50} against recombinant kinases (e.g., JAK2 or EGFR) using ADP-Glo™ luminescence .
  • Cellular models : Validate efficacy in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating with kinase inhibition .
  • Structural analogs : Compare with known inhibitors (e.g., imatinib) using SAR studies to identify critical substituents .

Methodological Notes

  • Contradictory data : Cross-validate using orthogonal techniques (e.g., NMR with X-ray crystallography) .
  • Biological assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical significance .
  • Safety : Halogenated benzamides may exhibit toxicity—use proper PPE and follow waste disposal protocols for brominated compounds .

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